9-Cyclopentyladenine

概要

説明

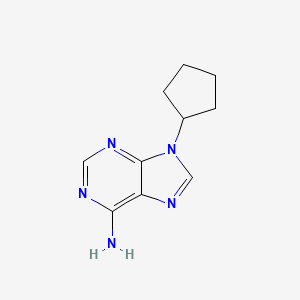

9-シクロペンチルアデニン: は、分子式 C10H13N5 のプリン誘導体です。 サイクリックAMP(cAMP)シグナル伝達経路に関与する酵素であるアデニル酸シクラーゼの非競合的阻害剤として知られています

準備方法

合成経路と反応条件: 9-シクロペンチルアデニンの合成は、通常、適切な前駆体の環化を制御された条件下で行います。一般的な方法の1つは、炭酸カリウムなどの塩基の存在下、アデニンとシクロペンチルブロミドを反応させる方法です。 反応は、環化プロセスを促進するために、ジメチルホルムアミド(DMF)などの有機溶媒中で高温で行われます .

工業生産方法: 9-シクロペンチルアデニンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化するために反応条件を最適化することが含まれます。 連続フロー反応器と自動システムの使用により、製品の品質とスケーラビリティを常に確保することができます .

化学反応の分析

反応の種類: 9-シクロペンチルアデニンは、次のようなさまざまな化学反応を起こします。

酸化: それに対応するオキソ誘導体を生成するために酸化することができます。

還元: 還元反応により、化合物の還元形が得られます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりオキソ誘導体が得られ、置換反応によりさまざまな官能基が導入され、さまざまな誘導体が生成されます .

科学研究の応用

化学: 化学では、9-シクロペンチルアデニンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 生物学的研究では、9-シクロペンチルアデニンは、cAMPシグナル伝達経路を研究するために使用されます。 アデニル酸シクラーゼ阻害剤としての役割は、cAMPによって調節される細胞プロセスを調査するために貴重です .

医学: 医学では、9-シクロペンチルアデニンは、潜在的な治療的用途があります。 がんや神経疾患など、さまざまな疾患に関与するシグナル伝達経路を調節する能力が検討されています .

産業: 産業分野では、9-シクロペンチルアデニンは、新素材や化学製品の開発に使用されています。 そのユニークな特性は、特殊化学品や医薬品の製造における用途に適しています .

科学的研究の応用

Pharmacological Applications

1. Inhibition of Adenylyl Cyclase:

9-Cyclopentyladenine is primarily recognized for its role as an inhibitor of adenylyl cyclase. By reducing cAMP levels, it alters various cellular functions. Studies have demonstrated that this compound can effectively inhibit both soluble and transmembrane adenylyl cyclase isoforms, making it a valuable tool in pharmacological research aimed at understanding cAMP-related signaling pathways .

2. Impact on Neurotransmitter Release:

Research indicates that this compound can facilitate the release of noradrenaline through activation of adenosine A2A receptors in vascular tissues. This effect is mediated via the AC-cAMP-PKA signaling pathway, highlighting its potential in studies related to neurotransmitter dynamics and cardiovascular function .

3. Gastrointestinal Motility Studies:

In gastrointestinal research, this compound has been used to investigate the effects of relaxin on smooth muscle cells. It has been shown to reduce the mechanical activity influenced by relaxin, thereby contributing to a better understanding of intestinal motility mechanisms and potential therapeutic strategies for motor disorders .

Neuroscience Research

1. Circadian Rhythm Studies:

Recent studies have explored the role of this compound in circadian rhythm regulation. It has been noted that this compound can alter the period of primary cultures of mouse embryonic fibroblasts and slice cultures from the suprachiasmatic nucleus, suggesting its potential influence on biological clocks .

2. Neuroprotective Mechanisms:

The compound's ability to modulate cAMP levels also positions it as a candidate for investigating neuroprotective mechanisms. Its inhibition of adenylyl cyclase may play a role in protecting neurons from damage associated with neurotoxicity and chronic pain responses .

Data Summary

The following table summarizes key findings related to the applications of this compound across various studies:

Case Studies

Case Study 1: Gastrointestinal Smooth Muscle Dynamics

In a study examining the effects of relaxin on ileal smooth muscle cells, this compound was utilized to assess its role in modulating muscle contractility. The findings revealed that the presence of this compound significantly reduced the relaxin-induced changes in muscle activity, indicating its effectiveness as an adenylyl cyclase inhibitor .

Case Study 2: Neurotransmitter Release Enhancement

A study focused on vascular tissues demonstrated that this compound could enhance noradrenaline release through A2A receptor activation. This was evidenced by experiments showing that blocking adenylyl cyclase with this compound prevented the increase in tritium overflow caused by forskolin, underscoring its critical role in neurotransmitter dynamics .

作用機序

9-シクロペンチルアデニンの作用機序は、ATPをcAMPに変換する酵素であるアデニル酸シクラーゼの阻害を伴います。この酵素を阻害することにより、9-シクロペンチルアデニンは細胞内のcAMPレベルを低下させ、さまざまな細胞プロセスを調節します。 この化合物は、アデニル酸シクラーゼのP部位ドメインを標的にし、非競合的阻害を引き起こします .

類似の化合物との比較

類似の化合物:

- 2',5'-ジデオキシアデノシン

- 2',3'-ジデオキシアデノシン

- 5,6-ジクロロベンゾイミダゾール1-β-D-リボフラノシド

- フォルスコリン

- 3-イソブチル-1-メチルキサンチン

独自性: 9-シクロペンチルアデニンをこれらの類似化合物とは異なるものにしているのは、P部位ドメインを介したアデニル酸シクラーゼの特異的な阻害です。 このユニークな作用機序により、cAMPシグナル伝達経路とそのさまざまな生物学的プロセスにおける役割を研究するための貴重なツールとなります .

類似化合物との比較

- 2’,5’-Dideoxyadenosine

- 2’,3’-Dideoxyadenosine

- 5,6-Dichlorobenzimidazole 1-β-D-ribofuranoside

- Forskolin

- 3-Isobutyl-1-methylxanthine

Uniqueness: What sets 9-cyclopentyladenine apart from these similar compounds is its specific inhibition of adenylyl cyclase through the P-site domain. This unique mechanism of action makes it a valuable tool for studying the cAMP signaling pathway and its role in various biological processes .

生物活性

9-Cyclopentyladenine (9-CPA) is a derivative of adenine that has garnered attention for its biological activity, particularly in the context of adenosine receptor modulation and its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of 9-CPA, including its pharmacological properties, mechanisms of action, and relevant case studies.

9-CPA is characterized by the presence of a cyclopentyl group at the 9-position of the adenine structure. This modification influences its interaction with adenosine receptors and other biological targets.

Structure

- Chemical Formula : CHN

- Molecular Weight : 218.26 g/mol

Adenosine Receptor Modulation

9-CPA primarily acts as an antagonist at the adenosine A receptor. Its binding affinity and functional activity have been extensively studied.

Affinity and Inhibition

- IC values for 9-CPA have been reported in various studies:

9-CPA's antagonistic effects on adenosine receptors are linked to its ability to inhibit cyclic AMP (cAMP) production, which is crucial for various cellular signaling pathways. The compound has been shown to prevent the enhancement of neurotransmitter release in vascular tissues by blocking A receptor-mediated pathways .

Comparative Studies

In comparative studies, 9-CPA was found to exhibit partial inhibition at higher concentrations (up to 500 μM), indicating a dose-dependent relationship in its activity against soluble adenylyl cyclase (sAC) . This highlights its role not just as a receptor antagonist but also as a modulator of enzymatic activity related to cAMP synthesis.

Study 1: Pharmacological Characterization

A study investigated the pharmacological effects of 9-CPA on noradrenaline release in rat tail artery tissues. The results confirmed that 9-CPA effectively inhibited the A receptor-mediated facilitation of neurotransmitter release, reinforcing its role as an antagonist in vascular tissues .

Study 2: Inhibitory Profiles

Another research effort assessed the inhibitory profiles of various adenine derivatives, including 9-CPA. The findings indicated that while 9-CPA had notable inhibitory effects on CK1δ, other derivatives showed varying degrees of efficacy, suggesting that structural modifications significantly influence biological activity .

Study 3: Cyclase Activity

Research on adenylyl cyclase activity demonstrated that while 9-CPA did not inhibit sAC at concentrations up to 500 μM, it effectively blocked the action of forskolin-induced cAMP production in cells overexpressing sAC . This underscores the compound's potential utility in modulating cAMP-related signaling pathways.

Data Summary

| Compound | Target | IC (μM) | Activity Type |

|---|---|---|---|

| This compound | A Receptor | 0.465 | Antagonist |

| This compound | CK1δ | 5.20 | Inhibitor |

特性

IUPAC Name |

9-cyclopentylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c11-9-8-10(13-5-12-9)15(6-14-8)7-3-1-2-4-7/h5-7H,1-4H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJWHJNBTXITCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=NC3=C(N=CN=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70221720 | |

| Record name | 9-cyclopentyl-9H-Adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

715-91-3 | |

| Record name | 9-Cyclopentyladenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=715-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Cyclopentyladenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000715913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Cyclopentyladenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-cyclopentyl-9H-Adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Cyclopentyladenine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9QMS8JX87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。